![molecular formula C12H20ClNOSi B8675340 tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane](/img/structure/B8675340.png)
tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, a chloropyridinyl moiety, and a dimethylsilane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane typically involves the reaction of 2-chloropyridine with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-chloropyridine+tert-butyl-dimethylsilyl chloridebasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates can further optimize the production process.
化学反应分析
Types of Reactions
tert-Butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridinyl moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation with potassium permanganate can produce a pyridine N-oxide.
科学研究应用
tert-Butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with unique properties, such as improved thermal stability or enhanced mechanical strength.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for bioactive compounds.
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
作用机制
The mechanism of action of tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane depends on its specific application. In organic synthesis, the compound can act as a protecting group for sensitive functional groups, preventing unwanted side reactions. In catalysis, it can coordinate to metal centers, stabilizing reactive intermediates and enhancing the efficiency of the catalytic cycle.
相似化合物的比较
Similar Compounds
- tert-Butyl-[(2-chloropyridin-3-yl)methoxy]-dimethylsilane
- tert-Butyl-[(2-chloropyridin-5-yl)methoxy]-dimethylsilane
- tert-Butyl-[(2-chloropyridin-6-yl)methoxy]-dimethylsilane
Uniqueness
tert-Butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane is unique due to the specific positioning of the chloropyridinyl moiety, which can influence its reactivity and the types of reactions it undergoes. The presence of the tert-butyl and dimethylsilane groups also imparts distinct steric and electronic properties, making it a valuable compound in various chemical applications.
属性
分子式 |
C12H20ClNOSi |
|---|---|
分子量 |
257.83 g/mol |
IUPAC 名称 |
tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C12H20ClNOSi/c1-12(2,3)16(4,5)15-9-10-6-7-14-11(13)8-10/h6-8H,9H2,1-5H3 |
InChI 键 |
FYGBOJOVTDLFTN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=NC=C1)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
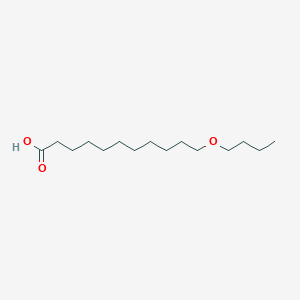
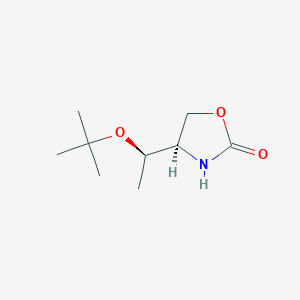
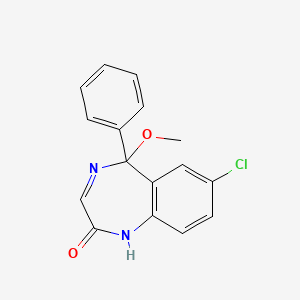
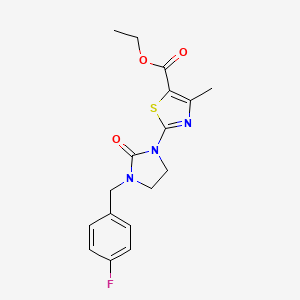
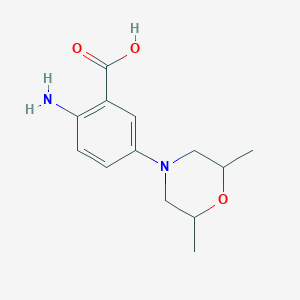
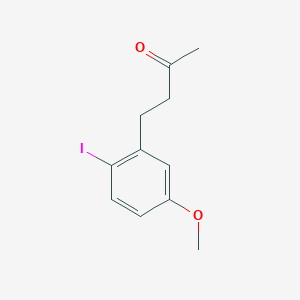

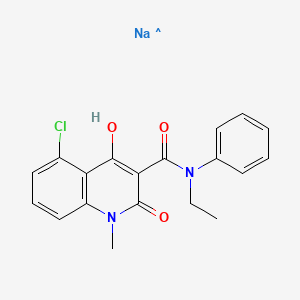
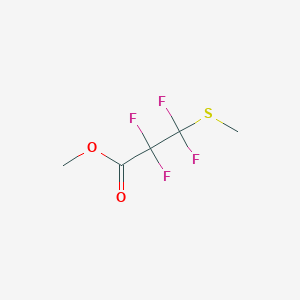
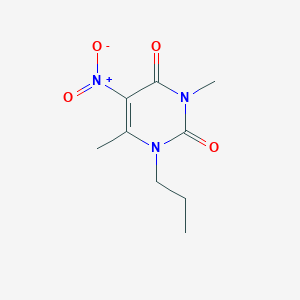
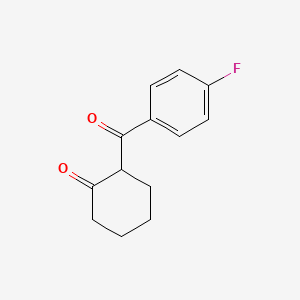
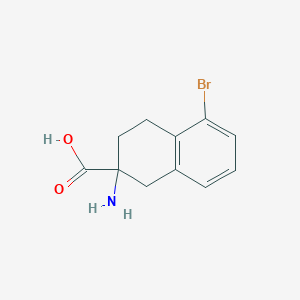
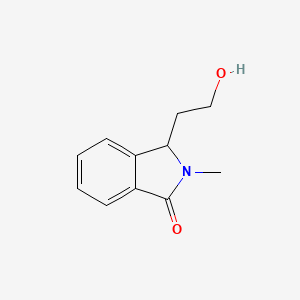
![5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8675370.png)
